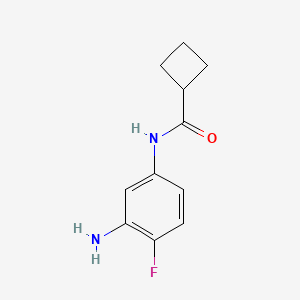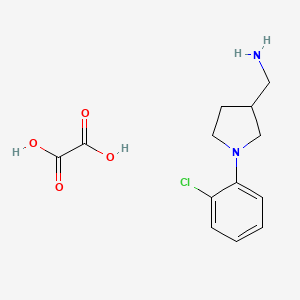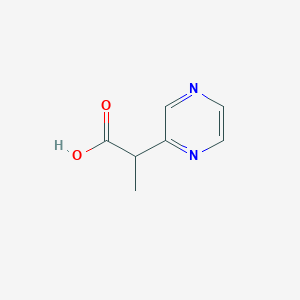
2-(3-Methylphenyl)pyrimidine-5-carbaldehyde
Vue d'ensemble
Description
“2-(3-Methylphenyl)pyrimidine-5-carbaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C12H10N2O and a molecular weight of 198.2 .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylphenyl)pyrimidine-5-carbaldehyde” consists of a pyrimidine ring attached to a phenyl ring with a methyl group at the 3rd position and a carbaldehyde group at the 5th position .Applications De Recherche Scientifique
Corrosion Inhibition
Ech-chihbi et al. (2017) conducted experiments to evaluate the inhibition effect of a synthesized organic compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM), on the corrosion of carbon steel in hydrochloric acid solution. The study found that IPM acts as a mixed-type inhibitor, and its adsorption was well described by the Langmuir isotherm model. This research suggests that similar pyrimidine derivatives could serve as effective corrosion inhibitors under certain conditions (Ech-chihbi et al., 2017).
Drug Discovery and Synthesis
Thangarasu et al. (2019) explored the synthesis of novel pyrazole carbaldehyde derivatives from precursors including a pyrimidine-5-carbohydrazide, followed by evaluating their biological properties like antioxidant, anti-breast cancer, and anti-inflammatory activities. The study's findings highlight the potential of pyrimidine derivatives in the development of new pharmacologically active compounds (Thangarasu et al., 2019).
Synthetic Chemistry
Bakulina et al. (2014) investigated new transformations of 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde involving enamines, leading to the synthesis of condensed azines. This research demonstrates the synthetic versatility of pyrimidine derivatives, enabling the creation of complex heterocyclic compounds (Bakulina et al., 2014).
Molecular Docking and Antimicrobial Activity
Rathod and Solanki (2018) synthesized newer pyrimidine derivatives and evaluated their antimicrobial activities, showcasing the relevance of such compounds in developing potential therapeutic agents. This work underlines the importance of structural modifications in pyrimidine derivatives for enhancing biological activities (Rathod & Solanki, 2018).
Propriétés
IUPAC Name |
2-(3-methylphenyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-3-2-4-11(5-9)12-13-6-10(8-15)7-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYMYMDKEWWXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251494 | |
| Record name | 2-(3-Methylphenyl)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)pyrimidine-5-carbaldehyde | |
CAS RN |
915921-67-4 | |
| Record name | 2-(3-Methylphenyl)-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenyl)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{3-[(5-Nitropyridin-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B1644215.png)

-](/img/structure/B1644222.png)
![[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methanol](/img/structure/B1644227.png)





![3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1644250.png)